molecular formula C8H13N3O2 B13949359 1-Butyl-3-(2-oxazolyl)urea CAS No. 35629-47-1

1-Butyl-3-(2-oxazolyl)urea

Cat. No.: B13949359
CAS No.: 35629-47-1
M. Wt: 183.21 g/mol
InChI Key: RXPBEGLIXKJVHJ-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-oxazolyl)urea is a compound that features a urea moiety substituted with a butyl group and an oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-(2-oxazolyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, yielding high chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production.

Industrial Production Methods

The industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic factors and ease of execution, although they may not always be environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(2-oxazolyl)urea can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxazole ring or the urea moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

1-Butyl-3-(2-oxazolyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-oxazolyl)urea involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-(2-oxazolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a butyl group and an oxazole ring in the urea framework differentiates it from other oxazole derivatives, potentially leading to unique applications and activities.

Properties

CAS No.

35629-47-1

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-butyl-3-(1,3-oxazol-2-yl)urea

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-9-7(12)11-8-10-5-6-13-8/h5-6H,2-4H2,1H3,(H2,9,10,11,12)

InChI Key

RXPBEGLIXKJVHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=NC=CO1

Origin of Product

United States

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